3-(3-chlorobenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]benzamide is a synthetic compound characterized by its unique molecular structure, which incorporates both a sulfonamide and a trifluoromethyl group. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research and as a pharmacological agent.
The compound has been synthesized and studied in various research contexts, particularly focusing on its anticancer properties. Studies have highlighted the significance of its structural components in enhancing biological activity against certain cancer cell lines, as well as its interaction with protein kinases .
This compound falls under the category of benzamide derivatives, specifically those that contain sulfonamide functionalities. Its classification is relevant in the context of drug design, where modifications to the benzamide structure can lead to varying pharmacological effects.
The synthesis of 3-(3-chlorobenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multi-step reactions. Initial steps may include the formation of the benzamide backbone followed by the introduction of the trifluoromethyl group and the chlorobenzenesulfonamide moiety.
The molecular structure of 3-(3-chlorobenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]benzamide can be represented as follows:
The compound can undergo various chemical reactions typical for amides and sulfonamides:
Reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure completion and purity.
The mechanism of action for 3-(3-chlorobenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]benzamide primarily involves its interaction with specific biological targets:
In vitro studies have demonstrated that this compound exhibits significant anticancer activity against various cell lines, suggesting its potential as a therapeutic agent .
3-(3-chlorobenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]benzamide is primarily researched for its potential applications in:
Research continues to explore its efficacy and safety profile, paving the way for potential clinical applications in oncology and other therapeutic areas.
The compound 3-(3-chlorobenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]benzamide is systematically named according to IUPAC conventions as follows:
The molecular formula is C₂₀H₁₄ClF₃N₂O₃S, confirmed via PubChem records [1]. This formula reflects a molecular weight of 454.85 g/mol, calculated as:
Table 1: Substituent Contributions to Molecular Mass
Substituent | Formula | Mass Contribution (g/mol) |
---|---|---|
Benzamide core | C₇H₅NO | 119.12 |
3-Chlorobenzenesulfonamido | C₆H₅ClNO₂S | 190.62 |
3-(Trifluoromethyl)phenyl | C₇H₄F₃ | 145.11 |
While experimental spectral data for this specific compound is not publicly available in the provided sources, its structural analogs allow inference of key spectroscopic signatures:
The compound’s bioactivity and physicochemical properties are heavily influenced by its substituents:
Table 2: Electronic and Steric Properties of Key Substituents
Substituent | Hammett Constant (σ) | Log P Contribution | Role |
---|---|---|---|
3-Chlorobenzenesulfonamido | σₘ = 0.37 | +0.71 | Enhances acidity & binding affinity |
3-(Trifluoromethyl)phenyl | σₘ = 0.43 | +1.44 | Boosts lipophilicity & stability |
This compound belongs to the benzanilide class, characterized by an N-phenylbenzamide scaffold. Key structural analogs include:
Table 3: Structural Analogues of Benzanilide Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Source |
---|---|---|---|---|
3-(3-Chlorobenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]benzamide | C₂₀H₁₄ClF₃N₂O₃S | 454.85 | 3-Chlorobenzenesulfonamido at benzamide 3-position | [1] |
4-Amino-N-(3-(trifluoromethyl)phenyl)benzamide | C₁₄H₁₁F₃N₂O | 280.25 | Amino group at benzamide 4-position | [4] |
3,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]benzamide | C₁₆H₁₄F₃NO | 293.29 | Methyl groups at benzamide 3,5-positions | [6] |
Ponatinib | C₂₉H₂₇F₃N₆O | 532.57 | Imidazo[1,2-b]pyridazin-3-ylethynyl linker | [8] |
The sulfonamido group in the target compound distinguishes it from simpler benzanilides by enabling bidirectional hydrogen bonding (donor and acceptor). The meta-chloro and meta-trifluoromethyl placements synergistically optimize steric accessibility and electronic modulation, positioning this derivative for potential kinase or receptor applications [1] [8].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9